(2,6-Dibromopyridin-3-yl)methanol

Vue d'ensemble

Description

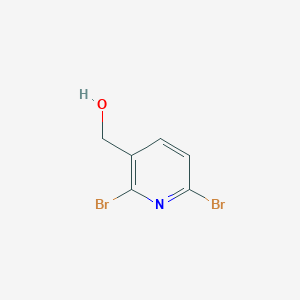

(2,6-Dibromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 3-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (2,6-Dibromopyridin-3-yl)methanol may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

(2,6-Dibromopyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to form less substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are often employed under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of 2,6-dibromopyridine-3-carboxylic acid.

Reduction: Formation of 2,6-dibromopyridine.

Substitution: Formation of 2,6-diaminopyridine or 2,6-dithiopyridine derivatives.

Applications De Recherche Scientifique

(2,6-Dibromopyridin-3-yl)methanol is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of (2,6-Dibromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloropyridin-3-yl)methanol

- 2,6-Difluoropyridin-3-yl)methanol

- 2,6-Diiodopyridin-3-yl)methanol

Uniqueness

(2,6-Dibromopyridin-3-yl)methanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a valuable compound in various chemical and biological applications .

Activité Biologique

Overview

(2,6-Dibromopyridin-3-yl)methanol is a halogenated pyridine derivative characterized by its two bromine substituents and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug interactions.

- Molecular Formula : C₆H₅Br₂NO

- Molecular Weight : 266.92 g/mol

- SMILES Notation :

C1=CC(=NC(=C1Br)CO)Br

The presence of bromine atoms contributes to its unique reactivity profile, allowing it to participate in various chemical reactions such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in drug metabolism. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in the metabolism of many pharmaceuticals. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings .

Enzyme Inhibition

Research indicates that this compound significantly inhibits CYP1A2 activity. This enzyme is responsible for the metabolism of various xenobiotics and endogenous compounds. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby reducing its catalytic efficiency.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Drug Interactions : A pharmacokinetic study demonstrated that co-administration of this compound with drugs metabolized by CYP1A2 resulted in increased plasma concentrations of these drugs due to decreased metabolism .

- Toxicological Assessment : In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer properties. The compound's mechanism was linked to the induction of apoptosis in these cells.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Bromo-5-hydroxy-3-methylpyridine | 0.70 | Hydroxy group addition at position 5 |

| 2-Bromo-4-chloro-3-methylpyridine | 0.72 | Features a methyl group at position 3 |

| 2,6-Dichloropyridin-3-ylmethanol | 0.75 | Contains two chlorine substituents |

These comparisons illustrate how variations in substituents can influence both the reactivity and biological activity of pyridine derivatives.

Applications in Research

This compound serves as a versatile building block in synthetic chemistry and medicinal research:

- Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex biologically active compounds.

- Biochemical Assays : The compound is employed in studying enzyme kinetics and drug interactions due to its inhibitory properties against cytochrome P450 enzymes.

Propriétés

IUPAC Name |

(2,6-dibromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMAYLHEFKJFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361247 | |

| Record name | (2,6-dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55483-88-0 | |

| Record name | (2,6-dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.